Tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate
Overview
Description
Tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate is a useful research compound. Its molecular formula is C12H22N2O2 and its molecular weight is 226.32 g/mol. The purity is usually 95%.
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Biological Activity
Tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate is a bicyclic compound characterized by a unique structure that includes a cyclopentane fused to a pyrazine ring. This compound, with the molecular formula C₁₂H₂₂N₂O₂ and a molar mass of 226.32 g/mol, has garnered interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Structural Characteristics
The structural features of this compound contribute significantly to its biological activity. The presence of the tert-butyl group enhances its lipophilicity, which may facilitate interactions with biological membranes and macromolecules. The cyclopentapyrazine ring system is known to be present in various naturally occurring compounds with significant biological properties, suggesting that this compound may also exhibit similar activities.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate enzymatic activities and influence various biochemical pathways. For instance, compounds with similar bicyclic structures have been shown to inhibit critical enzymes such as N-myristoyltransferase (NMT), which plays a role in protein modification and signaling pathways .
Synthesis and Biological Evaluation
Research has indicated that the synthesis of this compound typically involves multi-step organic synthesis techniques. These methods often yield intermediates that can be further evaluated for their biological potential. The synthesis routes commonly employed include:
- Cyclization reactions : To form the bicyclic structure.
- Functional group modifications : To enhance biological activity or selectivity towards specific targets.
Comparative Analysis
A comparative analysis of similar compounds can provide insights into the unique biological properties of this compound:
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
Octahydro-1H-cyclopentapyrazine-1-carboxylic Acid | C₁₂H₂₂N₂O₂ | Potential for enzyme inhibition |
Tert-butyl 3-methylcyclopentane-1-carboxylate | C₉H₁₈O₂ | Lacks nitrogen; lower biological relevance |
Tert-butyl 2-pyrrolidinone | C₇H₁₃NO | Different cyclic structure; varied activity |
This table illustrates how the unique bicyclic structure of this compound may confer distinct biological activities not present in its analogs.
Properties
IUPAC Name |
tert-butyl 1,2,3,4a,5,6,7,7a-octahydrocyclopenta[b]pyrazine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-7-13-9-5-4-6-10(9)14/h9-10,13H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQFSFGKCIRARX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2C1CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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